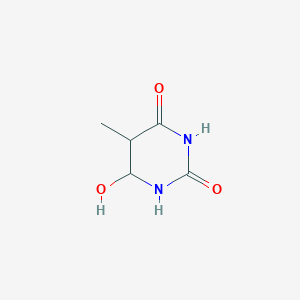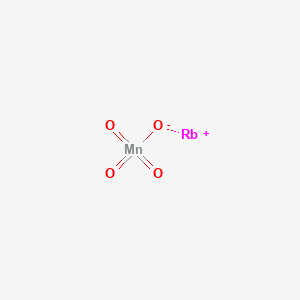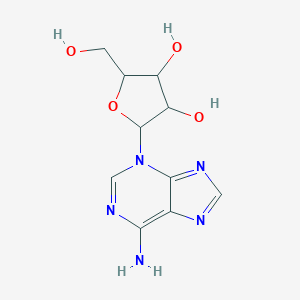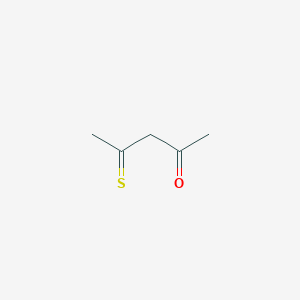
4-Sulfanylidenepentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Sulfanylidenepentan-2-one, also known as 4-thio-2-pentanone, is a sulfur-containing organic compound that has gained significant attention in scientific research due to its unique structure and properties. This compound has been studied for its potential applications in various fields, including organic chemistry, biochemistry, and medicinal chemistry. In
Mécanisme D'action
The mechanism of action of 4-Sulfanylidenepentan-2-one is not fully understood, but it is believed to act as a reactive sulfur species (RSS) donor. RSSs are known to regulate various biological processes, including cell signaling, gene expression, and redox homeostasis. 4-Sulfanylidenepentan-2-one has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of the p38 MAPK pathway.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Sulfanylidenepentan-2-one has various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and regulate the expression of various genes. In vivo studies have shown that 4-Sulfanylidenepentan-2-one can reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Sulfanylidenepentan-2-one in lab experiments is its high reactivity and specificity towards sulfur-containing molecules. This compound can be easily synthesized and modified to suit various experimental needs. However, one of the main limitations of using 4-Sulfanylidenepentan-2-one is its potential toxicity and instability. This compound can generate reactive oxygen species (ROS) and cause oxidative stress in cells, which can affect the accuracy of experimental results.
Orientations Futures
There are several future directions for the study of 4-Sulfanylidenepentan-2-one. One potential direction is the development of new synthetic methods for this compound, which can improve yield and reduce toxicity. Another direction is the investigation of the mechanism of action of 4-Sulfanylidenepentan-2-one in more detail, which can lead to the discovery of new therapeutic targets. Additionally, the potential applications of 4-Sulfanylidenepentan-2-one in drug discovery and delivery systems should be explored further.
Méthodes De Synthèse
The synthesis of 4-Sulfanylidenepentan-2-one can be achieved through several methods, including the reaction of pentan-2-one with hydrogen sulfide and a catalyst, or the reaction of pentan-2-one with thioacetamide and a reducing agent. One of the most commonly used methods for synthesizing 4-Sulfanylidenepentan-2-one is the reaction of pentan-2-one with Lawesson's reagent. This method is known for its high yield and simplicity.
Applications De Recherche Scientifique
4-Sulfanylidenepentan-2-one has been extensively studied for its potential applications in various fields of scientific research. In organic chemistry, this compound has been used as a building block for the synthesis of other sulfur-containing compounds. In biochemistry, 4-Sulfanylidenepentan-2-one has been studied for its potential as a reactive sulfur species (RSS) donor, which can regulate various biological processes. In medicinal chemistry, this compound has been investigated for its potential as a drug lead for the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
14660-20-9 |
|---|---|
Nom du produit |
4-Sulfanylidenepentan-2-one |
Formule moléculaire |
C5H8OS |
Poids moléculaire |
116.18 g/mol |
Nom IUPAC |
4-sulfanylidenepentan-2-one |
InChI |
InChI=1S/C5H8OS/c1-4(6)3-5(2)7/h3H2,1-2H3 |
Clé InChI |
BGSNUDVDPJRWRH-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=S)C |
SMILES canonique |
CC(=O)CC(=S)C |
Synonymes |
2-Pentanone, 4-thioxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



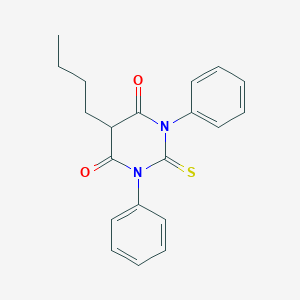
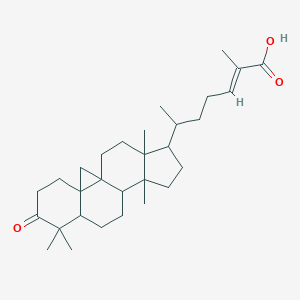
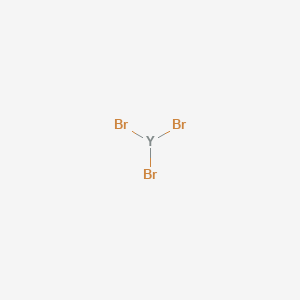
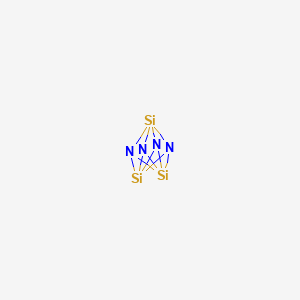
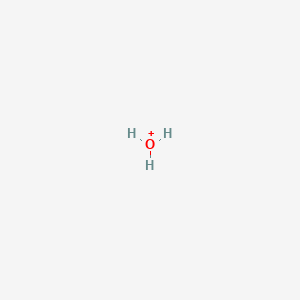
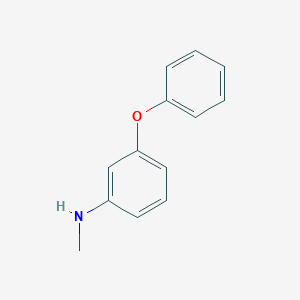
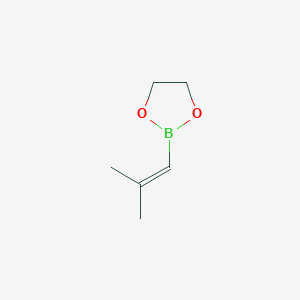
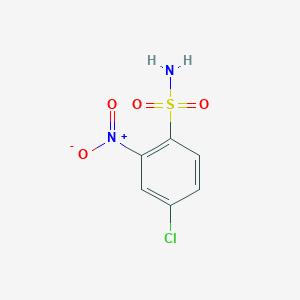
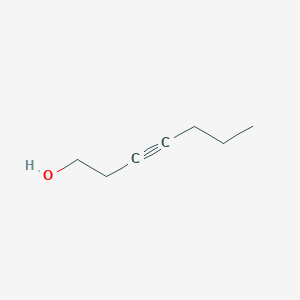
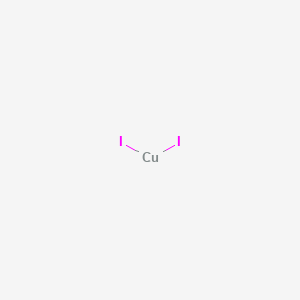
![2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B78800.png)
